5-Chloro-2-((dimethylamino)methyl)phenylboronic acid
Overview
Description
5-Chloro-2-((dimethylamino)methyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a dimethylamino methyl group. The presence of these functional groups imparts distinct reactivity and versatility to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of the phenylboronic acid intermediate. This can be achieved through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Dimethylaminomethylation: The final step involves the introduction of the dimethylamino methyl group. This can be accomplished through a Mannich reaction, where the phenylboronic acid is treated with formaldehyde and dimethylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((dimethylamino)methyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: 5-Chloro-2-((dimethylamino)methyl)phenylmethanol.
Substitution: 5-Substituted-2-((dimethylamino)methyl)phenylboronic acid derivatives.
Scientific Research Applications
5-Chloro-2-((dimethylamino)methyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biological Studies: It is used in the development of boron-containing biomolecules for studying enzyme mechanisms and interactions.
Industrial Applications: The compound is utilized in the production of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The chloro and dimethylamino methyl groups further modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro and dimethylamino methyl groups, resulting in different reactivity and applications.
4-Chloro-2-((dimethylamino)methyl)phenylboronic Acid: Similar structure but with the chloro group in a different position, affecting its chemical properties.
2-((Dimethylamino)methyl)phenylboronic Acid:
Uniqueness
5-Chloro-2-((dimethylamino)methyl)phenylboronic acid is unique due to the combination of its functional groups, which impart distinct reactivity and versatility. The presence of the chloro group enhances its electrophilic properties, while the dimethylamino methyl group increases its nucleophilicity and binding affinity in biological systems.
Properties
IUPAC Name |
[5-chloro-2-[(dimethylamino)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO2/c1-12(2)6-7-3-4-8(11)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZPXDSSYABNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)CN(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190449 | |
Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704066-75-0 | |
Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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